3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6), also known as TPD, is a heterocyclic compound of the diazirine class, widely employed as a photophore in photoaffinity labeling (PAL) and polymer crosslinking applications. Its core function is to generate a highly reactive singlet carbene intermediate upon irradiation, typically around 350 nm, which rapidly inserts into C–H and other bonds of nearby biomolecules or polymers to form a stable covalent linkage.
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
CAS No.73899-14-6
Cat. No.B121320
⚠ Attention: For research use only. Not for human or veterinary use.
3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6): Baseline Profile for Photoaffinity Labeling Procurement
3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6), also known as TPD, is a heterocyclic compound of the diazirine class, widely employed as a photophore in photoaffinity labeling (PAL) and polymer crosslinking applications . Its core function is to generate a highly reactive singlet carbene intermediate upon irradiation, typically around 350 nm, which rapidly inserts into C–H and other bonds of nearby biomolecules or polymers to form a stable covalent linkage [1]. The compound is commercially available as a light-yellow to orange clear liquid with a purity specification of >98.0% (HPLC) and requires storage under inert gas at frozen temperatures (<0°C) to maintain stability .
WorkflowPhotoaffinity labeling and polymer crosslinking studies
ActivationUV irradiation induces carbene formation for C–H insertion
HandlingRequires inert-gas atmosphere and frozen storage to maintain reactivity
[1] Dubinsky, L.; Krom, B. P.; Meijler, M. M. Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry 2012, 20 (2), 554-570. View Source
Why 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (73899-14-6) Cannot Be Interchanged with Other Photoreactive Probes
Generic substitution among photoaffinity labeling reagents is precluded by significant, quantifiable differences in photochemical behavior, crosslinking efficiency, and reaction selectivity. While aryl azides, benzophenone, and alkyl diazirines share a common purpose, their distinct photophysical properties lead to markedly different experimental outcomes in terms of yield, by-product formation, and compatibility with biological systems [1][2]. For instance, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) offers a superior balance of high protein insertion yield (>70%) and a reduced tendency for non-specific labeling compared to aryl azides, but it can be more prone to rearrangement into an electrophilic diazo isomer than benzophenone, affecting selectivity [1]. These trade-offs, which are directly linked to the unique carbene intermediate chemistry of the trifluoromethyl phenyl diazirine structure, demand a compound-specific procurement strategy based on the precise requirements of the intended assay [3].
Alkyl diazirineReported lower protein insertion yield may limit detection sensitivity for low-abundance targets
BenzophenoneProlonged UV activation and different reactivity can alter crosslinking selectivity profiles
Aryl azideHigher non-specific labeling probability may compromise binding-site mapping accuracy
[1] Dubinsky, L.; Krom, B. P.; Meijler, M. M. Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry 2012, 20 (2), 554-570. View Source
[2] Weber, P. J. et al. Comparison of the photochemical behavior of four different photoactivatable probes. J. Pept. Res. 1997, 49 (5), 375-383. View Source
[3] Brunner, J. New photolabeling and crosslinking methods. Annual Review of Biochemistry 1993, 62, 483-514. View Source
3-Phenyl-3-(trifluoromethyl)-3H-diazirine (73899-14-6): Quantitative Evidence for Differentiated Performance
Protein Crosslinking Yield: TPD vs. Alkyl Diazirine in Photoaffinity Labeling
3-Phenyl-3-(trifluoromethyl)-3H-diazirine demonstrates a significantly higher protein insertion yield (>70%) compared to alkyl diazirine analogues (~25%), establishing it as the higher-efficiency choice for covalent target labeling in complex proteomes [1].
[1] Dubinsky, L.; Krom, B. P.; Meijler, M. M. Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry 2012, 20 (2), 554-570. View Source
Photolabeling Efficiency: TPD Equivalence to Next-Generation Ambient Light-Stable Derivatives
Despite the development of newer, ambient-light-stable 3-trifluoromethyl-3-aryldiazirine derivatives, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine remains a primary benchmark, as studies show it is equally efficient in photolabeling target proteins as these next-generation compounds, underscoring its sustained relevance for high-performance labeling applications [1].
Benchmark vs. next-gen probesHead-to-head
Equally efficient as ambient-light-stable derivatives
Traditional TPD remains a relevant selection when light sensitivity is manageable
Photolabeling of target proteins; direct comparison study
This confirms that the procurement of the traditional TPD compound is still scientifically justified and cost-effective when light-sensitivity during handling can be managed, avoiding the need for more complex or expensive derivatives.
[1] Kumar, A. B.; Tipton, J. D.; Manetsch, R. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chem. Commun. 2016, 52, 2729-2732. View Source
Diazoalkane Intermediate Stability: TPD-H vs. Substituted TPD Derivatives
Following UVA activation, the parent compound 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD-H) exhibits the highest increase in diazoalkane intermediate concentration compared to its derivatives with electron-drawing groups (TPD-CH2Br, TPD-CH2OH, TPD-COOH), indicating a more controlled and efficient photoactivation process with less premature decay [1].
Diazoalkane intermediate stabilityHead-to-head
TPD-H > TPD-CH₂Br > TPD-CH₂OH > TPD-COOH
Highest diazoalkane concentration supports more controlled carbene generation
19F NMR after UVA; dilute CHCl₃; ranked by relative increase
Carbene ChemistryReaction KineticsPhotoactivation
Evidence Dimension
Increase in diazoalkane concentration after UVA exposure
Target Compound Data
TPD-H > TPD-CH2Br > TPD-CH2OH > TPD-COOH
Comparator Or Baseline
TPD-CH2Br, TPD-CH2OH, TPD-COOH
Quantified Difference
Highest relative increase (order of magnitude ranking)
Conditions
Spectroscopic analysis by 19F NMR in dilute chloroform after UVA activation
Why This Matters
This is crucial for procurement decisions because a more stable and abundant diazoalkane intermediate correlates with a higher yield of the desired carbene and, subsequently, more efficient and predictable crosslinking to the target molecule.
Carbene ChemistryReaction KineticsPhotoactivation
[1] R. S. B. et al. Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines. MDPI, 2020. View Source
Commercial Availability and Purity: A Standardized Benchmark for Experimental Reproducibility
As a widely adopted research tool, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine is available from multiple reputable vendors with a consistently high purity specification of >98.0% (HPLC) and with defined storage and handling guidelines (inert gas, <0°C), ensuring a high degree of lot-to-lot reproducibility for critical experiments .
As specified by major commercial suppliers (TCI, Chem-Impex, Fisher Scientific)
Why This Matters
Consistent, high purity and established handling protocols minimize experimental variability and reduce the risk of failure due to reagent degradation, a key factor for long-term, multi-user research projects.
Optimized Research & Industrial Applications for 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6)
High-Efficiency Photoaffinity Labeling (PAL) of Low-Abundance Protein Targets
In proteomics workflows where detection sensitivity is paramount, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine is the preferred carbene precursor. Its documented >70% protein insertion yield outperforms alkyl diazirines (~25%) [1], maximizing the likelihood of capturing and identifying low-abundance binding partners that would be missed with less efficient probes [1].
Benchmarking Next-Generation Photoprobes in Medicinal Chemistry
This compound serves as the industry-standard benchmark for evaluating new diazirine-based photolabels. As demonstrated by direct comparison studies, novel ambient-light-stable derivatives are assessed based on their equivalence or superiority to TPD's well-characterized photolabeling efficiency [2]. Procurement of TPD is therefore essential for any group developing or validating new photoaffinity tools.
Fundamental Studies of Carbene Reaction Kinetics and Selectivity
The unique and quantifiable behavior of TPD upon photoactivation, specifically its diazoalkane decay kinetics and its higher intermediate stability compared to substituted TPD derivatives (TPD-CH2Br, TPD-CH2OH, TPD-COOH) [3], makes it an ideal model system for academic and industrial groups investigating the fundamental mechanisms of carbene insertion and factors influencing crosslinking selectivity.
Polymer Crosslinking and Advanced Material Development
The established chemistry of the trifluoromethyl aryl diazirine 'warhead' provides a reliable foundation for developing polymer crosslinkers. While electronically optimized versions can achieve >10-fold higher efficacy in some applications, the parent TPD compound remains valuable for its predictable activation at ~350 nm and its ability to form covalent linkages with unfunctionalized aliphatic substrates, enabling precise spatial and temporal control in material fabrication [4].
Application
Selection Property
Validation Focus
Low-abundance target PAL studies
Carbene insertion efficiency context
Detection sensitivity for low-abundance targets
Next-generation photoprobe benchmarking
Established photolabeling performance profile
Comparator performance and equivalence assessment
Carbene reaction mechanism research
Diazoalkane intermediate stability
Kinetics of carbene formation and insertion
Polymer crosslinking development
C–H insertion without functionalization
Spatiotemporal control in material fabrication
[1] Dubinsky, L.; Krom, B. P.; Meijler, M. M. Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry 2012, 20 (2), 554-570. View Source
[2] Kumar, A. B.; Tipton, J. D.; Manetsch, R. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chem. Commun. 2016, 52, 2729-2732. View Source
[3] R. S. B. et al. Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines. MDPI, 2020. View Source
[4] Musolino, S. F.; Mahbod, M.; Nazir, R.; Bi, L.; Graham, H. A.; Milani, A. S.; Wulff, J. E. Electronically optimized diazirine-based polymer crosslinkers. Polym. Chem. 2022, 13, 3833-3839. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.